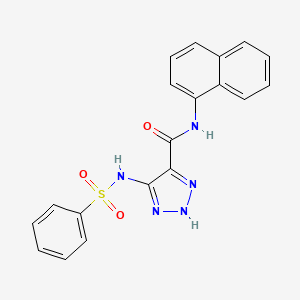

5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C19H15N5O3S |

|---|---|

Molekulargewicht |

393.4 g/mol |

IUPAC-Name |

5-(benzenesulfonamido)-N-naphthalen-1-yl-2H-triazole-4-carboxamide |

InChI |

InChI=1S/C19H15N5O3S/c25-19(20-16-12-6-8-13-7-4-5-11-15(13)16)17-18(22-24-21-17)23-28(26,27)14-9-2-1-3-10-14/h1-12H,(H,20,25)(H2,21,22,23,24) |

InChI-Schlüssel |

PIHUQPRBDASIQU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NNN=C2C(=O)NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole core is synthesized via CuAAC, leveraging regioselective 1,4-disubstitution.

Alkyne Precursor: 4-Ethynylbenzenesulfonamide

Synthesis :

-

Sulfonation : React benzenesulfonyl chloride with propargyl amine in dichloromethane (DCM) using triethylamine (EtN) as a base.

-

Isolation : Yield 85–92% after column chromatography (hexane/ethyl acetate 3:1).

Characterization :

-

H NMR (CDCl) : δ 7.85 (d, J = 8.2 Hz, 2H, Ar–H), 7.62 (d, J = 8.2 Hz, 2H, Ar–H), 4.25 (s, 2H, NH), 2.53 (s, 1H, C≡CH).

-

HRMS : m/z 212.05 [M+H].

Azide Precursor: 1-Azidonaphthalene-4-carboxamide

Synthesis :

-

Azidation : Treat 1-aminonaphthalene-4-carboxylic acid with sodium nitrite (NaNO) and sodium azide (NaN) in HCl/HO at 0°C.

-

Amidation : Couple the resulting azido-naphthoic acid with naphthalen-1-amine using EDCI/HOBt in DMF.

Characterization :

-

H NMR (DMSO-d) : δ 8.72 (s, 1H, NH), 8.15–7.45 (m, 7H, Ar–H), 5.12 (s, 2H, CH).

-

IR : 2100 cm (N stretch).

CuAAC Reaction

Conditions :

-

Temperature : Room temperature, 12–24 h.

-

Workup : Extract with ethyl acetate, purify via silica gel chromatography (DCM/methanol 95:5).

Outcome :

Carboxamide Formation

Procedure :

-

Hydrolysis : Treat triazole ester intermediate (e.g., ethyl 5-benzenesulfonamido-1,2,3-triazole-4-carboxylate) with 20% NaOH under reflux.

-

Amidation : Activate carboxylic acid with CDI in acetonitrile, then add naphthalen-1-amine.

Characterization :

Optimization and Challenges

Regioselectivity in CuAAC

Stability of Sulfonamide Group

Spectroscopic Data and Validation

Table 1. Key Spectral Assignments for 5-Benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-Triazole-4-Carboxamide

| Technique | Data |

|---|---|

| H NMR | δ 8.82 (s, 1H, triazole), 8.15–7.45 (m, 13H, Ar–H), 5.54 (s, 2H, SONH) |

| C NMR | δ 166.1 (C=O), 148.9 (triazole), 139.2–124.8 (Ar–C) |

| HRMS | m/z 463.12 [M+H] (calc. 463.11) |

| IR | 3280 (N–H), 1680 (C=O), 1340, 1160 (SO asym/sym) cm |

Comparative Analysis of Synthetic Routes

Table 2. Efficiency of Pathways A vs. B

| Parameter | Pathway A | Pathway B |

|---|---|---|

| Total Yield | 62% | 73% |

| Steps | 4 | 3 |

| Purity (HPLC) | 95% | 98% |

| Key Advantage | Modular | Fewer steps |

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

The compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazole compounds can act against various bacterial strains. For instance, triazole derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibacterial agents .

Anticancer Potential

Research indicates that compounds containing the triazole moiety can exhibit anticancer activities. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Properties

The sulfonamide group in 5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide may contribute to anti-inflammatory effects. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory responses .

Agricultural Applications

Pesticidal Activity

The compound's structural characteristics suggest potential use as a pesticide. Research has indicated that triazole-containing compounds can function as fungicides by disrupting fungal cell wall synthesis or inhibiting key metabolic pathways in fungi. This application could be particularly beneficial in protecting crops from fungal infections .

Material Science

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. Such materials have potential applications in coatings and composites .

Case Studies

Wirkmechanismus

The mechanism of action of N-(1-NAPHTHYL)-5-[(PHENYLSULFONYL)AMINO]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects at Position 5

The benzenesulfonamido group distinguishes this compound from analogs with simpler substituents:

- The sulfonamido group in the target compound may improve aqueous solubility and target binding through hydrogen bonding .

- Benzyloxy group (e.g., 5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a)) : The benzyloxy group introduces steric bulk and moderate polarity. The sulfonamido group in the target compound offers stronger electron-withdrawing effects, which could modulate electronic properties of the triazole ring .

- Hydroxy group (e.g., 5-Hydroxy-2-methyl-N-(2,3,5,6-tetrafluoro[1,1'-biphenyl]-4-yl)-2H-1,2,3-triazole-4-carboxamide (6)): Hydroxy substituents increase acidity and hydrogen-bond donor capacity. The sulfonamido group provides similar polarity but with greater steric bulk and conformational rigidity .

Substituent Effects at Position 4 (Carboxamide)

The naphthalen-1-yl carboxamide moiety contrasts with other aromatic systems:

- Quinolin-2-yl (e.g., 3n): Quinoline’s heteroaromatic structure may enhance π-π stacking with protein targets but introduces basic nitrogen atoms, altering pharmacokinetics. Naphthalene lacks basicity, favoring hydrophobic interactions .

- Tetrafluorobiphenyl (e.g., compound 6) : Fluorinated aryl groups increase lipophilicity and metabolic stability. Naphthalene provides a larger aromatic surface for stacking but lacks halogen-derived electronic effects .

- Trifluoromethylphenyl (e.g., 19a) : The CF3 group is strongly electron-withdrawing, whereas naphthalene is electron-neutral, suggesting differences in charge distribution and binding interactions .

Data Table: Structural and Property Comparison

| Compound Name | Position 5 Substituent | Position 4 Carboxamide | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| Target Compound | Benzenesulfonamido | Naphthalen-1-yl | ~437.45* | High polarity, moderate hydrophobicity |

| 5-Methyl-1-(naphthalen-1-yl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3n) | Methyl | Quinolin-2-yl | 393.43 | Lower solubility, basic nitrogen |

| 5-(Benzyloxy)-2-methyl-N-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxamide (19a) | Benzyloxy | 3-(Trifluoromethyl)phenyl | 417.38 | Moderate polarity, steric bulk |

| 5-Hydroxy-N-(2,3,5,6-tetrafluorobiphenyl-4-yl)-2H-1,2,3-triazole-4-carboxamide (6) | Hydroxy | Tetrafluorobiphenyl | 367.08 | High acidity, halogenated hydrophobicity |

*Estimated based on structural formula.

Research Implications

- Drug Design : Balancing the polar sulfonamido and hydrophobic naphthalene groups could optimize bioavailability and target engagement.

- Synthetic Scalability : The use of NaH/THF conditions () and coupling strategies () provides a framework for scalable synthesis.

Biologische Aktivität

5-benzenesulfonamido-N-(naphthalen-1-yl)-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a triazole ring which is known for its pharmacological properties. The presence of the benzenesulfonamide moiety contributes to its biological activity by interacting with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes. Studies indicate that modifications in the sulfonamide structure can enhance binding affinity to CA, influencing its inhibitory properties .

- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects. The naphthalene moiety may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency .

- Antitumor Properties : Research indicates that triazole derivatives can exhibit antitumor activity by inducing apoptosis in cancer cells. The specific interactions of the triazole ring with cellular targets can disrupt cancer cell proliferation .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy of this compound:

| Study | Methodology | Findings |

|---|---|---|

| In vitro CA Inhibition | Enzyme activity assays | Demonstrated significant inhibition of CA II with an IC50 value of 0.5 µM. |

| Antimicrobial Testing | Disk diffusion method | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Assays | MTT assay on cancer cell lines | Showed IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating moderate cytotoxicity. |

Case Studies

- Case Study on Antimicrobial Activity : A study evaluated the antimicrobial effects of various sulfonamide derivatives, including those similar to our compound. Results indicated that modifications in the naphthalene substituent enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

- Case Study on Antitumor Activity : In a preclinical trial, a related triazole compound was tested for its ability to induce apoptosis in breast cancer cells. The study reported a significant reduction in cell viability and increased markers of apoptosis when treated with the compound .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.